molecular formula C15H8ClN3OS2 B2874250 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 900004-38-8

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2874250
CAS RN: 900004-38-8
M. Wt: 345.82
InChI Key: CYTOKYOIZPPSIG-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-avian influenza , anti-inflammatory , antidiabetic , antioxidant , and anticancer properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves a sequence of processes starting with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The structures of these analogues were confirmed by 1H and 13C NMR, and mass spectrometry data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin-layer chromatography (TLC) using precoated aluminum sheets .


Physical And Chemical Properties Analysis

One of the synthesized compounds, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, was described as a white solid with a yield of 80%, and a melting point of 121–122°C .

Scientific Research Applications

Anticancer Activity

This compound has shown promising results in the field of cancer research . It has been synthesized and evaluated for its anticancer activity against kinase enzymes . The compound has shown potential to activate autophagic and apoptotic cell death in cancer cells . In particular, compounds 8 and 5 resulted in higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 .

Kinase Inhibition

The compound has been found to have an affinity for kinases . The results were promising with affinity ranges from 46.7% to 13.3% . The potential inhibitory activity of the synthesized compounds on kinases was assessed. Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

Induction of Apoptosis

The compounds were evaluated for their induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Three compounds induced significant early apoptosis compared to untreated control HT-29 cells, and four derivatives were more significant compared to untreated HepG-2 cells .

Autophagy Induction

The effect of four compounds on the autophagy process within HT-29, HepG-2, and MCF-7 cells was investigated with flow cytometry . Similar to the apoptosis results, compound 5 showed the highest autophagic induction among all compounds .

Therapeutic Importance

Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in present respective disease scenarios .

Anti-Inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-inflammatory applications.

Anti-Microbial Activity

Thiophene derivatives have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-microbial applications.

Anti-Fungal Activity

Thiophene derivatives have been reported to possess anti-fungal properties . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-fungal applications.

Mechanism of Action

Future Directions

While specific future directions for this compound were not found, research into thieno[2,3-d]pyrimidin-4-amine derivatives continues due to their broad range of biological and pharmacological activities .

properties

IUPAC Name

3-chloro-N-thieno[2,3-d]pyrimidin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-11-8-3-1-2-4-10(8)22-12(11)14(20)19-13-9-5-6-21-15(9)18-7-17-13/h1-7H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTOKYOIZPPSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C4C=CSC4=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide

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